molecular formula C24H23N3O4S2 B11284011 Ethyl 4-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate

Ethyl 4-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate

Cat. No.: B11284011
M. Wt: 481.6 g/mol
InChI Key: NERQKPDFGPISBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate: is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl moiety contributes to the compound’s solubility and reactivity.

    Thienopyrimidine ring: This fused heterocyclic ring system contains both sulfur and nitrogen atoms, imparting unique properties.

    Sulfanyl group (–SH): The sulfur atom in the sulfanyl group plays a crucial role in various reactions.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of an appropriately substituted thienopyrimidine with an ethyl acetamido benzoate derivative. The reaction typically occurs under mild conditions, favoring regioselective formation.

Industrial Production:: Industrial-scale production methods involve efficient and scalable processes. These may include multistep syntheses, purification, and isolation techniques.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thienopyrimidine ring can undergo oxidation reactions, leading to various oxidation states.

    Substitution: Substituents on the benzene ring can be modified via electrophilic aromatic substitution.

    Reduction: Reduction of the carbonyl group or other functional groups is feasible.

Common Reagents::

    Thionyl chloride (SOCl2): Used for thienopyrimidine ring activation.

    Ethyl acetate (EtOAc): Solvent and reactant.

    Hydrogenation catalysts: For reduction steps.

Major Products:: The compound’s reactivity leads to diverse products, including derivatives with altered pharmacological properties.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Exploration of analogs for drug development.

    Organic Synthesis: Building blocks for complex molecules.

Biology and Medicine:: Industry::

    Pharmaceuticals: Potential drug candidates.

    Materials Science: Incorporation into functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 4-[[2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H23N3O4S2/c1-2-31-23(30)17-8-10-18(11-9-17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,25,28)

InChI Key

NERQKPDFGPISBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.